molecular formula C19H36 B14814683 Bicyclo[13.2.2]nonadecane CAS No. 284-95-7

Bicyclo[13.2.2]nonadecane

Cat. No.: B14814683
CAS No.: 284-95-7
M. Wt: 264.5 g/mol
InChI Key: KPUJPHBCQBHKAS-UHFFFAOYSA-N
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Description

Bicyclo[13.2.2]nonadecane is a bicyclic alkane with a complex fused-ring structure. Bicyclic compounds are characterized by their fused rings, which influence their physical, chemical, and thermodynamic properties. For example, smaller bicyclo systems like bicyclo[2.2.2]octadiene exhibit distinct reactivity patterns in catalytic substitution reactions compared to bicyclo[2.2.1]heptadiene derivatives . Larger bicyclo systems like [13.2.2]nonadecane likely exhibit unique strain and stability profiles, though specific data are absent in the provided sources.

Properties

CAS No.

284-95-7

Molecular Formula

C19H36

Molecular Weight

264.5 g/mol

IUPAC Name

bicyclo[13.2.2]nonadecane

InChI

InChI=1S/C19H36/c1-2-4-6-8-10-12-18-14-16-19(17-15-18)13-11-9-7-5-3-1/h18-19H,1-17H2

InChI Key

KPUJPHBCQBHKAS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC2CCC(CCCCCC1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylacrylamide is typically synthesized through the reaction of acryloyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, N,N-Dimethylacrylamide is produced in large quantities using continuous flow reactors. This method ensures consistent quality and high yield. The stabilization with MEHQ is crucial to prevent unwanted polymerization during production and storage .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethylacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylacrylamide primarily involves its ability to polymerize and form networks. The compound can interact with various molecular targets through its amide group, facilitating the formation of stable polymers. In biological systems, it can form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell growth and drug delivery .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Structure Type CAS RN
n-Nonadecane C₁₉H₄₀ 268.52 Linear alkane 629-92-5
Nonadecane-d₄₀ C₁₉D₄₀ 308.76 Deuterated linear alkane 39756-36-0
Nonadecanoic acid C₁₉H₃₈O₂ 298.50 Carboxylic acid 646-30-0
2-Methylnonadecane C₂₀H₄₂ 282.55 Branched alkane N/A
Bicyclo[2.2.2]octadiene derivative C₁₀H₁₂ 132.20 Small bicyclic system N/A

Key Observations:

  • n-Nonadecane: A linear alkane with a boiling point of 330°C , widely used in environmental analysis and as a reference standard .
  • Nonadecane-d₄₀: A deuterated analog of n-nonadecane, used in isotopic labeling studies .
  • Nonadecanoic acid: A saturated fatty acid with a melting point of 68–70°C , relevant in lipid biochemistry.
  • 2-Methylnonadecane: A branched alkane with higher molecular weight, likely exhibiting lower melting points compared to linear analogs .
  • Bicyclo[2.2.2]octadiene: Smaller bicyclic systems demonstrate unique reactivity in palladium-catalyzed substitution reactions, forming six-membered cyclic compounds . Larger bicyclo systems like [13.2.2]nonadecane may exhibit distinct strain and stability due to increased ring size.

Table 2: Thermodynamic and Hazard Data

Compound Boiling Point (°C) Melting Point (°C) Hazard Classification Persistence/Bioaccumulation
n-Nonadecane 330 - Non-hazardous No PBT/vPvB concerns
Nonadecanoic acid N/A 68–70 Not classified No data
Bicyclo[2.2.2]octadiene N/A N/A Reactivity in catalysis N/A

Key Observations:

  • Thermodynamics: Linear alkanes like n-nonadecane have well-characterized boiling points, while bicyclic systems require more specialized analyses due to strain energy .
  • Safety: n-Nonadecane is classified as non-hazardous under EU regulations , whereas data on bicyclo[13.2.2]nonadecane are unavailable.
  • Reactivity : Smaller bicyclic compounds like bicyclo[2.2.2]octadiene derivatives undergo Pd-catalyzed reactions to form six-membered rings, suggesting that larger bicyclo systems may exhibit distinct catalytic behavior .

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